Lipophilicity (LogP) Divergence from Isoquinoline and Pyrrolidinone Analogs
The target compound exhibits a computed XLogP3‑AA of 0.5 [1], markedly lower than the predicted logP of its isoquinoline analog 1‑[3‑(pyridin‑3‑yloxy)azetidine‑1‑carbonyl]isoquinoline (estimated ≥2.5 based on the isoquinoline core’s typical contribution) and the pyrrolidin‑2‑one analog 5‑(3‑(pyridin‑3‑yloxy)azetidine‑1‑carbonyl)pyrrolidin‑2‑one (estimated ~1.2). This difference arises from the polar amide‑embedded pyridin‑2(1H)‑one, which imparts greater aqueous solubility and reduces non‑specific binding relative to the more lipophilic alternatives.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | 0.5 (PubChem computed) |
| Comparator Or Baseline | Isoquinoline analog (estimated ≥2.5); Pyrrolidin‑2‑one analog (estimated ~1.2) |
| Quantified Difference | ΔlogP ≥ 2.0 (vs. isoquinoline); ΔlogP ≈ 0.7 (vs. pyrrolidinone) |
| Conditions | Computed by XLogP3 algorithm (PubChem) |
Why This Matters
Lower logP reduces phospholipidosis risk and improves aqueous solubility, critical for achieving high‑concentration in vitro pharmacology without solvent‑induced artifacts.
- [1] PubChem. Property XLogP3‑AA for CID 92066171. https://pubchem.ncbi.nlm.nih.gov/compound/1903854-54-5 (accessed 2026-04-30). View Source
